Platinum(IV) oxide hydrate

説明

Platinum(IV) oxide hydrate, also known as Adams’ catalyst, is a dark brown powder that is commercially available . It is represented by the linear formula PtO2 · xH2O . It is used as a catalyst for hydrogenation and hydrogenolysis in organic synthesis .

Synthesis Analysis

Adams’ catalyst is prepared from chloroplatinic acid H2PtCl6 or ammonium chloroplatinate, (NH4)2PtCl6, by fusion with sodium nitrate . The first step involves preparing a platinum nitrate, which is then heated to expel nitrogen oxides .

Molecular Structure Analysis

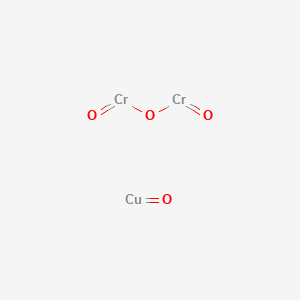

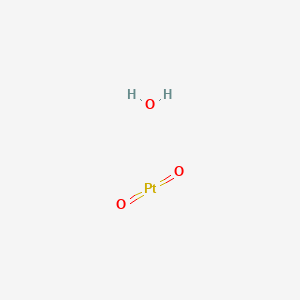

The molecular formula of Platinum(IV) oxide hydrate is H2O3Pt . The InChI string is InChI=1S/H2O.2O.Pt/h1H2;;; and the canonical SMILES string is O.O=[Pt]=O . The molecular weight is 245.10 g/mol .

Chemical Reactions Analysis

Platinum(IV) oxide hydrate is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .

Physical And Chemical Properties Analysis

Platinum(IV) oxide hydrate has a molecular weight of 245.10 g/mol . It is insoluble in water and dilute acids but soluble in hot aqua regia . The melting point is 450 °C .

科学的研究の応用

Hydrogenation and Hydrogenolysis Catalyst

- Scientific Field: Organic Chemistry

- Application Summary: Platinum(IV) oxide hydrate is used as a catalyst for hydrogenation and hydrogenolysis in organic synthesis . Hydrogenation is the process of adding hydrogen to unsaturated compounds, while hydrogenolysis involves the cleavage of bonds by hydrogen .

- Method of Application: The oxide itself is not an active catalyst, but it becomes active after exposure to hydrogen whereupon it converts to platinum black, which is responsible for reactions .

- Results or Outcomes: The catalyst has shown to be valuable for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions .

Conversion of Ketones to Methylenes

- Scientific Field: Organic Chemistry

- Application Summary: Platinum(IV) oxide hydrate is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions .

Selective Oxidation of Primary Alcohols

- Scientific Field: Organic Chemistry

- Application Summary: Platinum(IV) oxide hydrate is used for the selective oxidation of primary alcohols .

Electrical Resistance in Electronics Industry

Safety And Hazards

将来の方向性

Platinum(IV) complexes are promising compounds that demonstrate anti-inflammatory, antimicrobial, and antifungal properties . They also demonstrated high antitumor activity against certain tumor cell lines . From a synthetic point of view, platinum(IV) complexes have a number of advantages over platinum(II) complexes .

特性

IUPAC Name |

dioxoplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Pt/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGAMGILENUIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Pt]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum(IV) oxide hydrate | |

CAS RN |

12137-21-2, 52785-06-5 | |

| Record name | Platinum dioxide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum IV Oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。